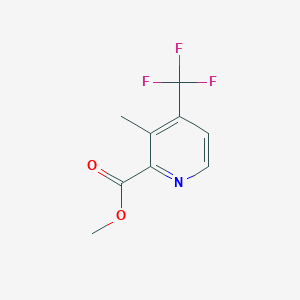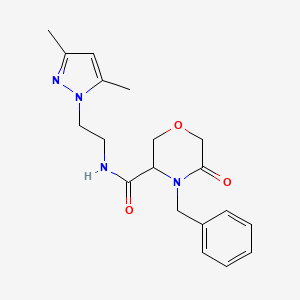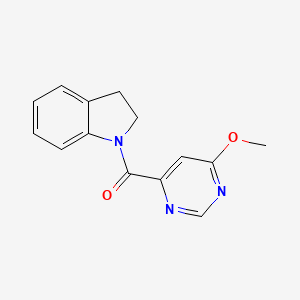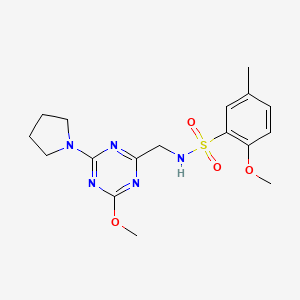
Methyl 3-methyl-4-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are compounds with the molecular formula C8H6F3NO2 . They are used in various applications, including as intermediates in chemical synthesis .
Molecular Structure Analysis
The InChI code for “Methyl 4-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 . The InChI code for “Methyl 3-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)picolinate” is a white to yellow powder or crystals or liquid . “Methyl 3-(trifluoromethyl)picolinate” is a colorless to yellow-brown to red liquid . Both compounds have a molecular weight of 205.14 .
科学的研究の応用
Luminescence and Isomerization
One study explores the solvent- and vapor-induced isomerization between luminescent solids of CuI complexes with methyl pyridine ligands, demonstrating significant changes in luminescence properties upon exposure to different solvents. This work underpins the potential of these compounds in developing responsive luminescent materials (Cariati, Bu, & Ford, 2000).
Fluorination Chemistry
Research on fluorination of methyl pyridines with caesium tetrafluorocobaltate has led to the synthesis of a range of polyfluoro-4-picolines, showcasing the chemical versatility and reactivity of these molecules, which are crucial for further chemical transformations (Plevey, Rendell, & Tatlow, 1982).
Membrane Protein Studies
The quaternary salts of 4-picoline, closely related to Methyl 3-methyl-4-(trifluoromethyl)picolinate, have been shown to act as efficient quenchers of tryptophan fluorescence in membrane proteins. This application is crucial for studying the structure and function of membrane proteins, offering insights into their exposure and interaction with surrounding molecules (Shinitzky & Rivnay, 1977).
Fire and Explosion Characteristics
Investigations into the fire and explosion characteristics of 3-methyl pyridine with high oxygen concentrations provide essential safety information for the chemical industry. Such studies help in understanding the flammability and explosive potential of chemical compounds, guiding safe manufacturing practices (Yun, Wan, Lin, Chang, & Shu, 2007).
Organometallic Chemistry and Supramolecular Complexes
Research into the dynamics of noncovalent supramolecular complexes, including studies on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, reveal the intricate interactions within these structures. These findings are pivotal for the development of new catalytic systems and understanding the role of metal-ligand interactions in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
Safety and Hazards
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are labeled with the signal word “Warning” and have hazard statements H302, H315, H319, and H335 . This means they can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides . This suggests that similar compounds, like “Methyl 3-methyl-4-(trifluoromethyl)picolinate”, could have potential applications in the future.
特性
IUPAC Name |
methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKFAJXSDWGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)

![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)


![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)




![N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2800593.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2800596.png)

